5,6-Dibromo-1,3-benzodioxole
Overview
Description
5,6-Dibromo-1,3-benzodioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is a colorless or yellowish crystalline solid .
Synthesis Analysis
The synthesis of 5,6-Dibromo-1,3-benzodioxole involves the bromination of benzodioxole with NBS .Molecular Structure Analysis
The molecular formula of 5,6-Dibromo-1,3-benzodioxole is C7H4Br2O2 . The exact mass is 279.85576 g/mol and the monoisotopic mass is 277.85780 g/mol .Physical And Chemical Properties Analysis
5,6-Dibromo-1,3-benzodioxole is a colorless or yellowish crystalline solid . It has a molecular weight of 279.91 g/mol . It has a XLogP3-AA value of 3.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
Anticancer and Antimicrobial Properties
- Research has demonstrated that derivatives of 1,3-benzodioxole, a class to which 5,6-Dibromo-1,3-benzodioxole belongs, exhibit potent anticancer and antimicrobial activities. Specifically, certain compounds in this class have shown greater anticancer and antibacterial potency than standard reference compounds like cisplatin and cinoxacin (Gupta et al., 2016). Additionally, these compounds have been investigated for their DNA binding capacity, a crucial feature in the development of new therapeutic agents (Altıntop et al., 2016).
Synthesis and Derivatives
- The synthesis of 1,3-benzodioxole derivatives, including 5,6-Dibromo-1,3-benzodioxole, has been a subject of considerable interest due to their potential biological activities. Studies have focused on the development of efficient synthesis methods for these compounds, emphasizing the importance of obtaining high yields and purity for subsequent biological testing (Micale et al., 2002).
Insecticidal Activity
- Benzodioxole derivatives have also been studied for their insecticidal properties. For example, specific benzyl-1,3-benzodioxole analogues have demonstrated significant sterilant effects on various insect species, highlighting their potential as eco-friendly pest control agents (Vanmellaert et al., 1983).
Photopolymerization and Material Science
- In the field of material science, certain 1,3-benzodioxole derivatives have been investigated for their role in photopolymerization processes. These compounds can act as photoinitiators, facilitating the polymerization of monomers under light exposure, which is vital in developing new materials and coatings (Kumbaraci et al., 2012).
Safety And Hazards
5,6-Dibromo-1,3-benzodioxole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
5,6-dibromo-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYAICCSYGUFTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=C(C=C2O1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280119 | |
Record name | 5,6-dibromo-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromo-1,3-benzodioxole | |
CAS RN |
5279-32-3 | |
Record name | 5279-32-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-dibromo-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5279-32-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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